molecular formula C23H35ClN2O2 B11376956 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone

Cat. No.: B11376956
M. Wt: 407.0 g/mol
InChI Key: QEKNDGZMTJBXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a complex organic compound that features a unique combination of azepane, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized from hexamethyleneimine and chloroacetyl chloride.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction involving piperidine and an appropriate electrophile.

    Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, using 4-chloro-3,5-dimethylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of azepane and piperidine derivatives with biological targets.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone involves its interaction with specific molecular targets. The azepane and piperidine groups are known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone is unique due to its combination of azepane, piperidine, and phenoxy groups, which confer specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H35ClN2O2

Molecular Weight

407.0 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone

InChI

InChI=1S/C23H35ClN2O2/c1-18-15-21(16-19(2)23(18)24)28-17-22(27)26-13-8-5-9-20(26)10-14-25-11-6-3-4-7-12-25/h15-16,20H,3-14,17H2,1-2H3

InChI Key

QEKNDGZMTJBXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.